Head-to-Head Enantiomer Identity: (R)-(+) vs. (S)-(−)-1-Benzyl-2,2-diphenylethylamine — Physical Property Fingerprint
The (R)-(+)-enantiomer (CAS 94964-58-6) can be unambiguously differentiated from its (S)-(−)-enantiomer (CAS 233772-38-8) through two orthogonal bulk-property measurements. (R)-(+)-enantiomer exhibits a melting point of 74–78 °C and specific optical rotation [α]ᴅ²⁰ +8.0° (c = 1%, CHCl₃). The (S)-(−)-enantiomer exhibits a melting point of 75–79 °C and [α]ᴅ²⁰ −8.0° (c = 1%, CHCl₃), resulting in an observed specific rotation difference magnitude of 16.0° between enantiomers [1]. This opposite sign and identical absolute magnitude confirm enantiomeric relationship, while the slightly offset melting point ranges (74–78 °C vs. 75–79 °C) provide a secondary purity fingerprint for incoming raw material inspection.
| Evidence Dimension | Specific optical rotation [α]ᴅ²⁰ |
|---|---|
| Target Compound Data | +8.0° (c = 1%, CHCl₃) |
| Comparator Or Baseline | (S)-(−)-1-Benzyl-2,2-diphenylethylamine: −8.0° (c = 1%, CHCl₃) |
| Quantified Difference | Difference in magnitude = 16.0°; opposite sign confirms enantiomeric identity |
| Conditions | Solvent: chloroform; concentration: 1% (w/v); temperature: 20 °C; wavelength: sodium D-line (589 nm) |
Why This Matters
These orthogonal bulk-property differences enable immediate, non-destructive identity verification upon receipt, reducing the risk of mis-shipment or cross-contamination between enantiomer stocks without requiring chiral chromatographic method development.
- [1] Chembase.cn: (S)-(−)-1-Benzyl-2,2-diphenylethylamine. Specific rotation [α]20/D −8°, c = 1 in chloroform. View Source
